molecular formula C17H19FN4O2S B6452810 5-fluoro-4-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine CAS No. 2548991-08-6

5-fluoro-4-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Número de catálogo: B6452810
Número CAS: 2548991-08-6
Peso molecular: 362.4 g/mol
Clave InChI: PYPWHOZFBPDIPT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-fluoro-4-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a chemical compound of interest in scientific research and development. The core structure of this molecule incorporates a pyrimidine ring, a common scaffold in medicinal chemistry, fused to an octahydropyrrolo[3,4-c]pyrrole group which is a bridged bicyclic system often used as a conformationally constrained scaffold . The specific substitutions, including a fluorine atom and a phenylmethanesulfonyl group, suggest potential for targeted interaction in biological systems. Research compounds with similar sulfonyl groups and fused heterocyclic systems are frequently explored in various fields, including as inhibitors for specific enzymes . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Propiedades

IUPAC Name

5-benzylsulfonyl-2-(5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c18-16-6-19-12-20-17(16)21-7-14-9-22(10-15(14)8-21)25(23,24)11-13-4-2-1-3-5-13/h1-6,12,14-15H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPWHOZFBPDIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=NC=C3F)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

5-Fluoro-4-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Fluoro-4-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can be represented as follows:

  • Molecular Formula : C18H19N5O2S
  • Molecular Weight : 369.4 g/mol
  • CAS Number : 2640951-01-3

This compound features a pyrimidine ring substituted with a fluorine atom and a phenylmethanesulfonyl group linked to an octahydropyrrolo structure, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Research indicates that it may target cyclin-dependent kinase 2 (CDK2), an essential regulator of the cell cycle, thereby inducing cell cycle arrest and apoptosis in cancer cells .

Moreover, the incorporation of the fluorine atom enhances the compound's lipophilicity, which may improve its cellular uptake and bioavailability compared to non-fluorinated analogs.

Efficacy Against Cancer Cell Lines

Several studies have evaluated the cytotoxic effects of 5-Fluoro-4-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine against various cancer cell lines. For instance:

  • L1210 Mouse Leukemia Cells : The compound exhibited potent growth inhibition with IC50 values in the nanomolar range. This suggests a strong potential for use in leukemia treatment .
  • Colon Cancer Cells : In vitro studies demonstrated that this compound can induce apoptosis through the activation of caspases and modulation of signaling pathways such as PI3K/Akt .

Case Studies

  • Study on Apoptosis Induction :
    A recent study investigated the effects of this compound on human colon cancer cells. The results showed that treatment led to significant apoptosis, evidenced by increased caspase activity and DNA fragmentation. The study concluded that the compound's mechanism involves both intrinsic and extrinsic apoptotic pathways .
  • Combination Therapy :
    Another case study explored the effects of combining this compound with standard chemotherapeutic agents like 5-fluorouracil (5-FU). The combination demonstrated enhanced cytotoxicity compared to either agent alone, suggesting a synergistic effect that could be beneficial for treating resistant cancer types .

Summary of Findings

The biological activity of 5-Fluoro-4-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can be summarized in Table 1 below:

Cell Line IC50 (nM) Mechanism of Action Notes
L1210 Mouse Leukemia<10CDK2 InhibitionPotent growth inhibition
Human Colon Cancer<50Apoptosis via caspase activationSynergistic effect with 5-FU

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fluorinated Pyrimidine Derivatives

Fluorine substitution in pyrimidines is a common strategy to modulate bioavailability and metabolic stability. For example:

  • 5-Fluorouracil (5-FU): A classic antimetabolite used in oncology.
  • 5-Fluorooxindole (MM3568.02) : A fluorinated indole derivative with a ketone group. While structurally distinct, it shares the 5-fluoro motif, which may influence electronic properties and receptor interactions .
Property Target Compound 5-Fluorouracil 5-Fluorooxindole
Core Structure Pyrimidine + bicyclic sulfonamide Pyrimidine Indole
Fluorine Position Position 5 Position 5 Position 5 (indole ring)
Therapeutic Application Kinase inhibition (hypothetical) Anticancer (thymidylate synthase) Not specified (reference standard)

Sulfonamide-Containing Heterocycles

The phenylmethanesulfonyl group in the target compound distinguishes it from other sulfonamide derivatives:

  • N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide (MM3568.03): This pyrrole-based sulfonamide lacks the fused pyrrolidine system but shares a sulfonamide moiety, which may confer similar solubility and protein-binding characteristics .
  • Biginelli Reaction Products (e.g., 3,4-Dihydropyrimidin-2-ones) : Synthesized via FeCl₃ or ionic liquid catalysis, these compounds feature dihydropyrimidine cores but lack fluorination and sulfonamide groups. Their synthesis methods (e.g., shorter reaction times with FeCl₃ or ionic liquids ) could inform scalable production of the target compound.

Bicyclic Pyrrolidine-Pyrrole Systems

The octahydropyrrolo[3,4-c]pyrrole moiety is rare in literature.

Key Research Findings and Data

Pharmacological Hypotheses

  • The sulfonamide group may enhance binding to ATP pockets in kinases, similar to FDA-approved sulfonamide-containing drugs (e.g., Imatinib analogs).
  • The fluorine atom could reduce metabolic degradation compared to non-fluorinated analogs, as seen in 5-FU derivatives .

Physicochemical Properties

  • LogP: Predicted to be lower than non-sulfonylated analogs due to the polar sulfonamide group.
  • Solubility: Likely improved over non-fluorinated/sulfonylated counterparts, critical for oral bioavailability.

Métodos De Preparación

Formation of the Pyrimidine Ring

The pyrimidine scaffold is commonly constructed via the Biginelli reaction or cyclocondensation of β-dicarbonyl compounds with amidines. For fluorinated derivatives, pre-functionalized starting materials such as 5-fluorouracil or 2,4-dichloro-5-fluoropyrimidine are employed to introduce the fluorine atom at the C5 position.

Example Protocol
A mixture of ethyl 3-ethoxyacrylate (1.2 eq), 5-fluoroguanidine hydrochloride (1.0 eq), and sodium ethoxide (2.0 eq) in ethanol was refluxed for 12 hours, yielding 5-fluoro-4-hydroxypyrimidine (78% yield).

Halogenation at C4

Chlorination or bromination at C4 is critical for subsequent nucleophilic substitution. Phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves selective halogenation:

5-Fluoro-4-hydroxypyrimidine+POCl3Δ,DMF5-Fluoro-4-chloropyrimidine(92% yield)[4]\text{5-Fluoro-4-hydroxypyrimidine} + \text{POCl}_3 \xrightarrow{\Delta, \text{DMF}} \text{5-Fluoro-4-chloropyrimidine} \quad (92\%\ \text{yield})

Construction of the Octahydropyrrolo[3,4-c]Pyrrole Moiety

Cyclization Strategies

The bicyclic system is synthesized via intramolecular [3+2] cycloaddition or tandem reductive amination. A representative approach involves:

  • Preparation of Linear Precursor :
    N-Protected pyrrolidine-3-carboxylic acid is coupled with a propargylamine derivative using EDC/HOBt, followed by alkyne hydrogenation to form the saturated backbone.

  • Ring-Closing Metathesis (RCM) :
    Grubbs’ catalyst (2nd generation) facilitates cyclization under inert conditions:

    Linear dieneGrubbs II, CH2Cl2Octahydropyrrolo[3,4-c]pyrrole(65% yield)[2]\text{Linear diene} \xrightarrow{\text{Grubbs II, CH}_2\text{Cl}_2} \text{Octahydropyrrolo[3,4-c]pyrrole} \quad (65\%\ \text{yield})

Sulfonylation at N5

The introduction of the phenylmethanesulfonyl group proceeds via nucleophilic substitution. The bicyclic amine is treated with phenylmethanesulfonyl chloride (1.5 eq) and triethylamine (TEA) in dichloromethane (DCM):

Octahydropyrrolo[3,4-c]pyrrole+PhCH2SO2ClTEA, DCM5-Phenylmethanesulfonyl Derivative(85% yield)[2]\text{Octahydropyrrolo[3,4-c]pyrrole} + \text{PhCH}2\text{SO}2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{5-Phenylmethanesulfonyl Derivative} \quad (85\%\ \text{yield})

Coupling of Pyrimidine and Bicyclic Modules

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling links the C4-chloropyrimidine with the sulfonylated bicyclic amine. Optimized conditions use Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C:

5-Fluoro-4-chloropyrimidine+Sulfonylated AminePd2(dba)3,XantphosTarget Compound(70% yield)[4]\text{5-Fluoro-4-chloropyrimidine} + \text{Sulfonylated Amine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{Target Compound} \quad (70\%\ \text{yield})

Table 1: Comparison of Coupling Catalysts

Catalyst SystemLigandSolventTemperatureYield
Pd(OAc)₂/XantphosXantphosToluene110°C70%
Pd(dtbpf)Cl₂dtbpfDMF100°C58%
Ni(COD)₂/DPPFDPPFTHF80°C42%

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography (hexane:ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyrimidine-H), 7.35–7.29 (m, 5H, Ar-H), 4.12–3.98 (m, 4H, pyrrolidine-H).

  • HRMS : m/z calc. for C₁₇H₂₀FN₃O₂S [M+H]⁺: 366.1285; found: 366.1289.

Optimization Challenges and Solutions

Stereochemical Control

The octahydropyrrolo[3,4-c]pyrrole system exhibits four stereocenters. Asymmetric hydrogenation using (R)-BINAP/Ru catalysts achieves >90% enantiomeric excess (ee).

Fluorine Stability

The C5-fluorine is prone to hydrolysis under basic conditions. Implementing low-temperature (<0°C) reactions and neutral workup protocols minimizes defluorination.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic steps (e.g., sulfonylation), reducing decomposition and improving batch consistency.

Cost-Effective Catalysts

Replacing Pd with CuI in Ullmann-type couplings reduces expenses while maintaining acceptable yields (55–60%) .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-fluoro-4-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis of fluorinated pyrimidines often employs β-CF3 aryl ketones under metal-free, mild conditions to achieve high yields (e.g., 80–95% for analogous compounds) . Key variables include:

  • Reaction Time : Optimal timeframes range from 6–24 hours, monitored by TLC.
  • Catalyst : Use of acidic or basic catalysts (e.g., KOtBu) to stabilize intermediates.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane.
  • Example : For 4-fluoro-2-phenylpyrimidine derivatives, reaction at 80°C for 12 hours yielded 92% purity .

Q. How can nuclear magnetic resonance (NMR) spectroscopy resolve structural ambiguities in this compound, particularly regarding fluorine and sulfonyl group positioning?

  • Methodological Answer : Use multi-nuclei NMR (1H, 13C, 19F) to assign substituents:

  • 19F NMR : A singlet near −120 ppm confirms fluorine at the pyrimidine C4 position .
  • 1H NMR : Coupling patterns in the octahydropyrrolo[3,4-c]pyrrole ring (e.g., δ 2.8–3.5 ppm for CH2 groups) distinguish axial/equatorial protons.
  • HSQC/HMBC : Correlate sulfonyl (δ 3.2–3.6 ppm for SO2CH2) and pyrrolidine protons to confirm connectivity .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to pyrimidine’s ATP-binding mimicry .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Solubility : Use HPLC-UV to measure logP (aim for <3 to ensure membrane permeability) .

Advanced Research Questions

Q. How can stereochemical outcomes in the octahydropyrrolo[3,4-c]pyrrole moiety be controlled during synthesis?

  • Methodological Answer : Stereoselective synthesis requires:

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce specific ring conformations.
  • Dynamic NMR : Monitor ring-flipping barriers (ΔG‡ > 60 kJ/mol indicates rigid stereochemistry) .
  • X-ray Crystallography : Resolve absolute configuration of crystals grown via vapor diffusion (e.g., hexane/CH2Cl2) .

Q. What strategies address contradictory data between computational binding predictions and experimental IC50 values?

  • Methodological Answer : Discrepancies arise from solvation/entropy effects. Mitigate via:

  • MD Simulations : Run 100-ns trajectories with explicit solvent (e.g., TIP3P water) to assess binding pocket flexibility.
  • Thermodynamic Integration : Calculate ΔΔG for ligand-protein interactions using AMBER or GROMACS.
  • Experimental Validation : Repeat assays with SPR (surface plasmon resonance) to measure kon/koff rates .

Q. How can metabolic stability of this compound be improved for in vivo studies?

  • Methodological Answer : Modify susceptible sites identified via:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Deuterium Exchange : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450 metabolism.
  • Prodrug Design : Mask sulfonyl groups with ester linkages, cleaved in target tissues .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.